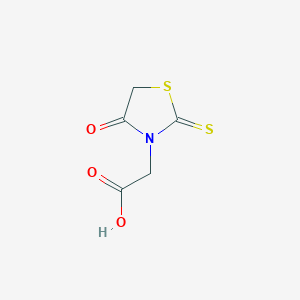
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Vue d'ensemble
Description
3-Thiazolidineacetic acid derivatives represent a class of compounds with significant pharmacological potential, including antimicrobial and aldose reductase inhibitory activities. These compounds are characterized by the presence of a thiazolidine ring, which is essential for their biological activity.
Synthesis Analysis
The synthesis of 3-Thiazolidineacetic acid derivatives often involves multistep reactions starting from basic building blocks like benzaldehyde, thiosemicarbazones, or various ketones. These compounds are synthesized through cyclocondensation reactions, with the use of mercaptoacetic acid as a key reactant to form the thiazolidine ring. Notable methods include direct two-step synthesis from thiosemicarbazide and cyclocondensation with Schiff bases or isothiocyanatosulfonamides under reflux conditions (de Aquino et al., 2008), (Sigmundová & Mečiarová, 1997).
Molecular Structure Analysis
Structural analysis of 3-Thiazolidineacetic acid derivatives reveals a variety of interactions that contribute to their stability and biological activity. Techniques such as X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the molecular structure, showing that these compounds can exhibit non-planar geometries and engage in various intermolecular interactions like hydrogen bonding and π-π stacking (Yahiaoui et al., 2019).
Chemical Reactions and Properties
3-Thiazolidineacetic acid derivatives undergo various chemical reactions, including cyclocondensation, alkylation, and conversion into different functional groups, demonstrating their versatile reactivity. These reactions are crucial for tailoring the compounds for specific biological activities (Omar, Fouli, & el-Garhi, 1991).
Physical Properties Analysis
The physical properties of 3-Thiazolidineacetic acid derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of different substituents on the thiazolidine ring can significantly affect these properties, impacting their pharmacological applications.
Chemical Properties Analysis
These compounds exhibit a wide range of chemical properties, including antimicrobial and antifungal activities. Their effectiveness against various pathogens is attributed to their ability to interact with biological targets, showcasing the importance of the thiazolidine core and substituents in determining their activity profiles (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Applications De Recherche Scientifique
Cancer Therapeutics
- Scientific Field: Medical Science, specifically Oncology .
- Application Summary: Thiazolidin-4-one derivatives, which include “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-”, have shown significant anticancer activities . They are considered potential anticancer agents and are being extensively researched .
- Methods of Application: Various synthetic strategies have been developed to get various thiazolidin-4-one derivatives . These compounds are tested for their anticancer activity by inhibition of various enzymes and cell lines .
- Results: Compounds were found to have significant inhibitory performance toward both human PTP1B and IF1 isoform of human LMW-PTP in the low micro-molar range .
Organic Elemental Analysis
- Scientific Field: Chemistry .
- Application Summary: “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-” was used as a sample to investigate the uncertainty in organic elemental analysis of Carbon, Hydrogen, Nitrogen and Sulfur .
- Methods of Application: The compound is likely used in a controlled laboratory setting to perform elemental analysis .
- Results: The specific results of this analysis are not provided in the source .
Infrared Spectroscopy
- Scientific Field: Physical Chemistry .
- Application Summary: “4-Oxo-2-thioxo-3-thiazolidineacetic acid, ethyl ester” is used in infrared spectroscopy . This compound is used to study the interaction of infrared radiation with matter .
- Methods of Application: The compound is likely used in a controlled laboratory setting to perform infrared spectroscopy . The spectrum is collected by transmitting a beam of infrared light through the sample and measuring the intensity of the transmitted light as a function of wavelength .
- Results: The specific results of this analysis are not provided in the source .
Biological Activities
- Scientific Field: Medicinal Chemistry .
- Application Summary: Thiazolidinone scaffold, which includes “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-”, has a wide variety of biological functions . It has numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
- Methods of Application: Various synthetic strategies have been developed to get various thiazolidin-4-one derivatives . These compounds are tested for their biological activity by inhibition of various enzymes and cell lines .
- Results: Compound 51–3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-hydroxy-3,5-diiodophenyl)-thiazolidin-4-one (52) had a zone of inhibition of 27, 24, and 25 mm against Escherichia coli, B. subtilis, and Salmonella typhi, respectively .
Fungicidal Activity
- Scientific Field: Biochemistry .
- Application Summary: Thiazolidinone derivatives, including “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-”, have been synthesized and evaluated for their fungicidal activity .
- Methods of Application: The compound is likely used in a controlled laboratory setting to test its fungicidal activity .
- Results: Compound 51–3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-hydroxy-3,5-diiodophenyl)-thiazolidin-4-one had a zone of inhibition of 27, 24, and 25 mm against Escherichia coli, B. subtilis, and Salmonella typhi, respectively .
Antioxidant Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: Thiazole derivatives, which include “3-Thiazolidineacetic acid, 4-oxo-2-thioxo-”, have been found to have antioxidant activity .
- Methods of Application: The compound is likely used in a controlled laboratory setting to test its antioxidant activity .
- Results: The specific results of this analysis are not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMXPSUZIYDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063986 | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
CAS RN |
5718-83-2 | |
| Record name | 3-(Carboxymethyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine-N-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

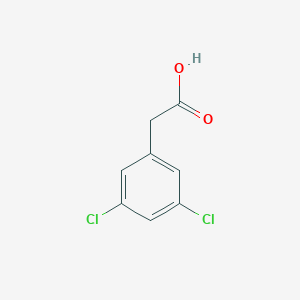
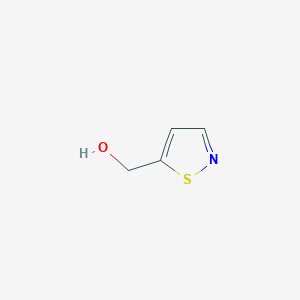
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

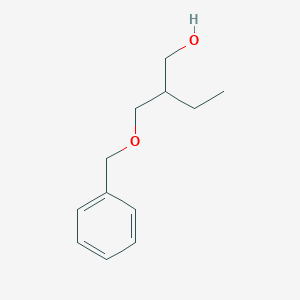
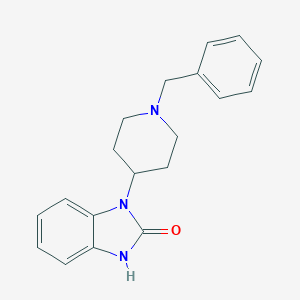
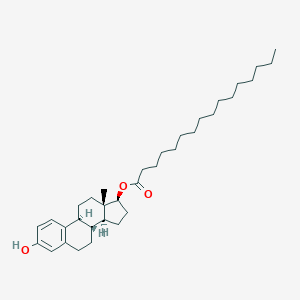
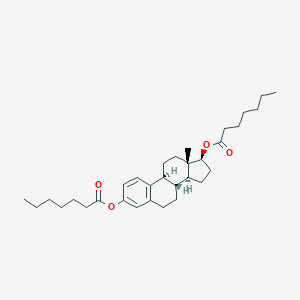

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)


